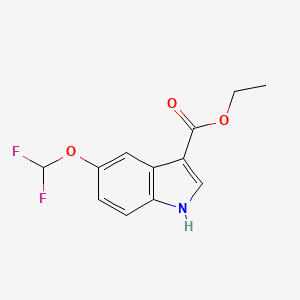
1-Amino-3-oxocyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-oxocyclobutanecarboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with an amino group and a keto group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-oxocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with an amino acid derivative under controlled conditions. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solvents like methanol and reaction temperatures ranging from 120°C to 150°C. The process typically includes the reaction of cyclobutanone derivatives with amino acid precursors, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-oxocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including inhibitors of specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-amino-3-oxocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
Cyclobutanecarboxylic acid: Lacks both the amino and keto groups, limiting its reactivity.
1-Amino-2-oxocyclobutanecarboxylic acid: Similar structure but with different positioning of functional groups, leading to varied reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
1-amino-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-5(4(8)9)1-3(7)2-5/h1-2,6H2,(H,8,9) |
InChI-Schlüssel |
AYWACIBPTGPWIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


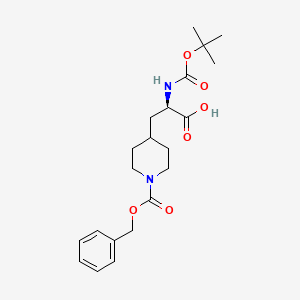
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
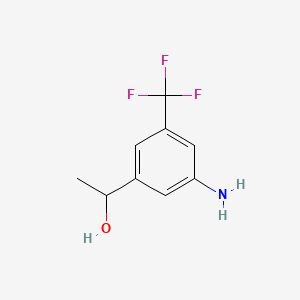
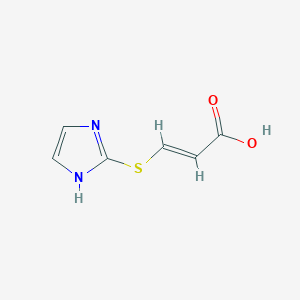
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)

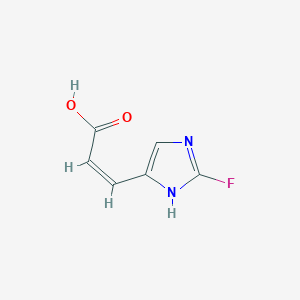
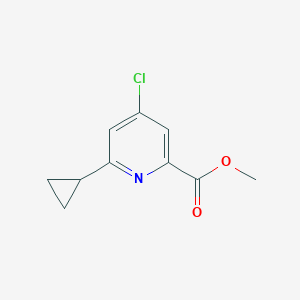


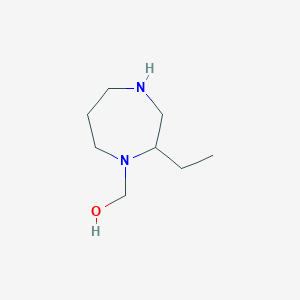
![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
